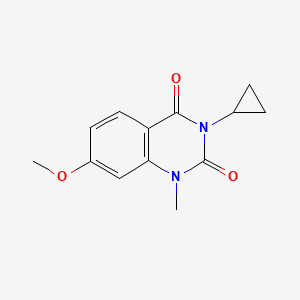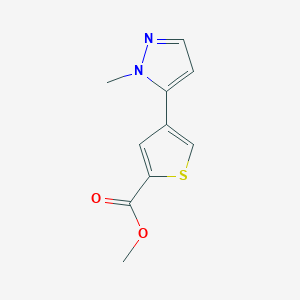
(1R,2R)-2-Benzylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Benzylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a benzyl group and a carboxylic acid group. This compound is notable for its unique structural features, including the presence of two chiral centers, which contribute to its stereoisomerism. The (1R,2R) configuration indicates the specific spatial arrangement of these substituents, making it a subject of interest in stereochemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Benzylcyclobutane-1-carboxylic acid typically involves cycloaddition reactions, such as the [2+2] cycloaddition, which is a primary method for constructing cyclobutane rings . One common approach is the catalytic hydrogenation of benzyl-substituted cyclobutene derivatives under specific conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cycloaddition reactions followed by purification processes such as crystallization or chromatography to isolate the desired stereoisomer. The use of chiral catalysts and reagents is crucial to ensure high enantioselectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions: (1R,2R)-2-Benzylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted cyclobutanones, while reduction can produce benzyl-substituted cyclobutanols .
Aplicaciones Científicas De Investigación
(1R,2R)-2-Benzylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying stereochemical effects on biological activity.
Industry: It is used in the production of materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-Benzylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzyl group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards various biological targets .
Comparación Con Compuestos Similares
Bicyclo[1.1.0]butane: A structurally related compound with a highly strained bicyclic ring system.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting diverse chemistry.
Uniqueness: (1R,2R)-2-Benzylcyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a benzyl group and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
(1R,2R)-2-benzylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFKREIBVZFWPT-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2730415.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730416.png)
![N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2730417.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2730420.png)
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730421.png)
![N-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2730423.png)


![Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride](/img/structure/B2730430.png)
![2-[(2-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2730431.png)


